N-{2-[(Furan-2-ylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide N-{2-[(Furan-2-ylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1119422-91-1
VCID: VC0365071
InChI: InChI=1S/C15H13N3O3S/c19-13(11-5-3-9-21-11)16-7-8-17-14(20)15-18-10-4-1-2-6-12(10)22-15/h1-6,9H,7-8H2,(H,16,19)(H,17,20)
SMILES: C1=CC=C2C(=C1)N=C(S2)C(=O)NCCNC(=O)C3=CC=CO3
Molecular Formula: C15H13N3O3S
Molecular Weight: 315.3g/mol

N-{2-[(Furan-2-ylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide

CAS No.: 1119422-91-1

Main Products

VCID: VC0365071

Molecular Formula: C15H13N3O3S

Molecular Weight: 315.3g/mol

N-{2-[(Furan-2-ylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide - 1119422-91-1

CAS No. 1119422-91-1
Product Name N-{2-[(Furan-2-ylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide
Molecular Formula C15H13N3O3S
Molecular Weight 315.3g/mol
IUPAC Name N-[2-(furan-2-carbonylamino)ethyl]-1,3-benzothiazole-2-carboxamide
Standard InChI InChI=1S/C15H13N3O3S/c19-13(11-5-3-9-21-11)16-7-8-17-14(20)15-18-10-4-1-2-6-12(10)22-15/h1-6,9H,7-8H2,(H,16,19)(H,17,20)
Standard InChIKey BFIJCTPTXWBVNV-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(S2)C(=O)NCCNC(=O)C3=CC=CO3
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator